molecular formula C18H29NO4 B14028997 (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

Cat. No.: B14028997
M. Wt: 323.4 g/mol
InChI Key: FGZRZEJCTAAHER-ZDUSSCGKSA-N
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Description

(S)-DI-Tert-butyl2-azaspiro[44]non-7-ene-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate typically involves the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This process is catalyzed by gold (I) and proceeds through a series of tandem reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization . The reaction conditions are generally mild, often carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.

Scientific Research Applications

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate apart is its specific configuration and the presence of tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

ditert-butyl (3S)-2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

InChI

InChI=1S/C18H29NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h7-8,13H,9-12H2,1-6H3/t13-/m0/s1

InChI Key

FGZRZEJCTAAHER-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2(CC=CC2)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CC=CC2)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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